DL-Serine

Catalog No.
S701814
CAS No.
302-84-1
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Serine

CAS Number

302-84-1

Product Name

DL-Serine

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1

InChI Key

MTCFGRXMJLQNBG-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)O

Solubility

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER
INSOL IN BENZENE, ETHER, ETHANOL
Water solubility = 425 g/L at 25 °C
425.0 mg/mL

Canonical SMILES

C(C(C(=O)O)N)O

Isomeric SMILES

C([C@@H](C(=O)O)N)O

Protein synthesis and function:

  • As a building block: DL-Serine serves as a fundamental unit in protein synthesis. Its incorporation into proteins is crucial for their structure and function .
  • Serine hydroxymethyltransferase (SHMT) activity: DL-Serine acts as a substrate for SHMT, an enzyme involved in one-carbon metabolism and methylation reactions, which play a vital role in various cellular processes .

Neuroscience research:

  • N-methyl-D-aspartate (NMDA) receptor agonist: DL-Serine acts as a weak agonist for NMDA receptors, which are excitatory neurotransmitter receptors in the brain. This property makes it relevant in research on learning, memory, and neurodegenerative diseases .
  • Glycine metabolism: DL-Serine is a precursor for the synthesis of glycine, another crucial neurotransmitter. Understanding its role in glycine metabolism helps researchers explore its involvement in various neurological functions .

Material science and bioengineering:

  • Biocompatible materials: DL-Serine can be used to create biocompatible hydrogels, which are network structures that mimic the extracellular matrix. These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing .
  • Chiral separation: DL-Serine plays a role in developing methods for separating chiral molecules, which have mirror-image forms with different biological properties. This separation is crucial for various applications, including drug development and food analysis .

Drug discovery and development:

  • Inhibitor design: DL-Serine derivatives are being explored as potential inhibitors for enzymes like seryl-tRNA synthetase, which are involved in protein synthesis. This research holds promise for developing novel therapies for various diseases .
  • Neurodegenerative diseases: The potential role of DL-Serine in the development and progression of neurodegenerative diseases like Alzheimer's is being investigated. Research explores its interaction with specific enzymes and pathways to uncover potential therapeutic targets .

DL-Serine is an alpha-amino acid characterized by its hydroxymethyl side chain, making it polar and uncharged under physiological conditions. It has the molecular formula C3H7NO3C_3H_7NO_3 and a molecular weight of 105.09 g/mol . This compound is classified as a nonessential amino acid, meaning the human body can synthesize it. DL-Serine is a mixture of two enantiomers: D-Serine and L-Serine, both of which play critical roles in various biological processes. It is notably abundant in silk proteins such as sericin and fibroin .

The mechanism of action of DL-Serine depends on the specific context. In its L-form, it plays a role in protein synthesis and various metabolic pathways. D-Serine, on the other hand, acts as a neuromodulator in the brain, regulating neuronal signaling and plasticity [].

  • Deamination: DL-Serine can be converted to pyruvate or hydroxy pyruvate through deamination processes .
  • Methyl Transfer: It can be synthesized from glycine through a methyl transfer reaction, which involves the addition of a methyl group to the amino acid .
  • Hydrogenation: Hydrogenation of serine yields serinol, a diol compound, demonstrating its versatility in organic synthesis .

DL-Serine plays several crucial roles in biological systems:

  • Neuromodulation: D-Serine acts as a coagonist at the glycine site of N-methyl-D-aspartate receptors, which are essential for synaptic plasticity and memory function .
  • Precursor Role: It serves as a precursor for glycine, another important amino acid, through the action of serine hydroxymethyltransferase .
  • Antiviral Activity: In vitro studies have shown that DL-Serine exhibits antiviral properties against the tobacco mosaic virus, indicating potential therapeutic applications .

DL-Serine can be synthesized through various methods:

  • Enzymatic Synthesis: One method involves the complexation of glycine with copper ions in an alkaline medium followed by reaction with formaldehyde. This is followed by ion exchange and crystallization processes to obtain pure DL-Serine .
  • Chemical Synthesis: Another approach includes the hydrogenation of methyl acrylate, which leads to the formation of racemic serine through multiple steps involving intermediate compounds .

Research on DL-Serine interactions has revealed significant insights:

  • NMDA Receptor Modulation: D-Serine enhances NMDA receptor activity, which is crucial for excitatory neurotransmission and synaptic plasticity. Studies indicate that D-serine may have a stronger agonistic effect at these receptors compared to glycine itself .
  • Tumor Promotion Studies: In animal models, subcutaneous injections of DL-serine have been associated with increased tumor size in renal tubular cells when combined with specific carcinogens, highlighting its complex biological effects .

Several compounds share structural or functional similarities with DL-Serine. Here are some notable examples:

CompoundStructure/PropertiesUnique Features
GlycineSimplest amino acid; nonpolarPrecursor to serine; involved in collagen synthesis
L-AlanineNonpolar amino acid; methyl group as side chainImportant for energy metabolism; involved in gluconeogenesis
D-SerineEnantiomer of L-serine; acts as a neuromodulatorMore potent at NMDA receptors than L-serine
ThreoninePolar amino acid; hydroxyl group on side chainEssential amino acid; involved in protein synthesis

DL-Serine's unique combination of structural characteristics and biological activities distinguishes it from these similar compounds. Its dual role as both a building block for proteins and a critical modulator in neurotransmission highlights its importance in both metabolic pathways and neurological functions.

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

HEXAGONAL PLATES OR PRISMS
COLORLESS CRYSTALS

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

105.042593085 g/mol

Monoisotopic Mass

105.042593085 g/mol

Heavy Atom Count

7

Taste

SWEETISH TASTE, INSIPID AFTERTASTE
Sweet

Density

1.6 g/cu cm @ 22 °C

Melting Point

228 °C (decomposes)
228 °C

UNII

452VLY9402

Related CAS

25821-52-7

Drug Indication

Used as a natural moisturizing agent in some cosmetics and skin care products.

Mechanism of Action

L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA.

Vapor Pressure

0.00000004 [mmHg]

Other CAS

56-45-1
312-84-5
302-84-1

Absorption Distribution and Excretion

IN PT AGE 2-9 YR, SERINE PRESENT IN ACID MUCOPOLYSACCHARIDES. EXCESSIVE ACCUMULATION & EXCRETION IN URINE OF MUCOPOLYSACCHARIDES MAY BE RELATED TO ABNORMAL BONDING BETWEEN MUCOPOLYSACCHARIDES & PROTEIN.
IN PT AGE 2-9 YR, URINARY SERINE EXCRETION INCR FROM 0.059-0.162 UMOL/24 HR & PLASMA SERINE LEVELS INCR FROM 0.102-0.158 UMOL/ML.
IN PT AGE 2-9 YR, SERINE IS PROBABLY NOT ESTERIFIED THROUGH ITS BETA-HYDROXYL GROUP TO ACID MUCOPOLYSACCHARIDES BUT IS LINKED BY CARBOXYL GROUP.
DETERMINATION OF SERINE LEVELS IN 13 REGIONS OF THE RAT CEREBRAL CORTEX FAILED TO SHOW ANY MARKED DIFFERENCES IN THE AMINO ACID CONTENTS OF CORTEX AREAS OF DIVERSE FUNCTIONS.

Associated Chemicals

Serine (D);312-84-5
Serine (DL);302-84-1

Wikipedia

Serine
Corrin

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

ISOLATED FROM SILK FIBROIN (SERICINE)
Production methods for L-serine include extraction and fermentation; extraction of hydrolysates and fermentation of glycine substrate are the preferred methods for producing L-serine... microorganisms suggested for the fermentation production of L-serine from glycine include mutants of the genera Pseudomonas, Corynebacterium glycinophilum, and Norcardia
Hydrolysis of protein (especially silk protein); synthesized from glycine

General Manufacturing Information

L-Serine: ACTIVE
Serine: ACTIVE
AMINO ACID COMPOSITION OF SELECTED PROTEINS. SERINE: GELATINS 3.8 G/100 G PROTEIN; MIXED PROTEINS 4.3 G/LB G TOTAL NITROGEN; CASEIN 6.3 G/100 G PROTEIN; SERUM ALBUMIN 7.0 G/100 G PROTEIN; GAMMA-GLOBULIN 11.4 G/100 G PROTEIN; HEMOGLOBIN: HORSE 5.8 G/100 G PROTEIN; INSULIN 5.2 G/100 G PROTEIN; CLOSTRIDIUM BOTULINUM TOXIN 4.4 G/100 G PROTEIN /FROM TABLE/
L- AND D-SERINE EXHIBIT SIMILAR SWEET TASTE QUALITIES.
L-serine can be chemically produced by reacting glycine with formaldehyde

Analytic Laboratory Methods

TESTS FOR...AMINO ACIDS...CHROMATOGRAPHIC, ELECTROPHORETIC... HYDROLYSIS OF PROTEIN YIELDS AMINO ACIDS... /PRC: USE AMINO ACID ANALYZER TO DETERMINE/
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay

Interactions

INTRACEREBROVENTRICULAR INJECTIONS OF ALANINE (0.5-2.0 UG) INTO RABBITS CAUSED DECR IN BODY TEMP IN A 10-DEG ENVIRONMENT. THE EFFECT WAS SLIGHTLY SUBADDITIVE WITH THAT OF SERINE.
ERYTHROBLASTIC LEUKEMIC CELLS INCUBATED IN MEDIA CONTAINING ESSENTIAL AMINO ACID L-SERINE BOUND APPROX 30% MORE INSULIN LABELED WITH (125)IODINE THAN THOSE INCUBATED WITHOUT SERINE.

Dates

Modify: 2023-08-15

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